
DG(18:0/18:3(9Z,12Z,15Z)/0:0)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DG(18:0/18:3(9Z, 12Z, 15Z)/0:0)[iso2], also known as diacylglycerol or DAG(18:0/18:3), belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Thus, DG(18:0/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:0/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:0/18:3(9Z, 12Z, 15Z)/0:0)[iso2] has been found throughout all human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, DG(18:0/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, DG(18:0/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(18:0/18:3(9Z, 12Z, 15Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:0/18:3(9Z, 12Z, 15Z)) pathway. DG(18:0/18:3(9Z, 12Z, 15Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:0/18:3(9Z, 12Z, 15Z)/20:2(11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/18:3(9Z, 12Z, 15Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:0/18:3(9Z, 12Z, 15Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway.
DG(18:0/18:3(9Z,12Z,15Z)/0:0) is a diglyceride.
Aplicaciones Científicas De Investigación
Isotope Ratio Measurements in Atmospheric Water Vapor
The D/H and 18O/16O ratios in atmospheric water vapor offer insights into the hydrological cycle and gaseous exchange processes. A study demonstrated the feasibility of simultaneously measuring these isotope ratios using a tunable diode laser absorption spectrometer, providing valuable data for atmospheric studies (Wen et al., 2008).
Lipogenesis and Insulin Sensitivity in Humans
A study on de novo lipogenesis (DNL) in relation to adiposity showed strong relationships between adipose tissue triglyceride content of fatty acids (including stearic acid, 18:0) and insulin sensitivity. This suggests a mechanism where DNL is downregulated as adipocytes expand, influencing insulin sensitivity and body mass index (BMI) (Roberts et al., 2009).
Energy Efficiency and Emissions in Diesel Electric Generators
The use of Artificial Neural Network (ANN) models was proposed for predicting the performance and exhaust emissions of diesel electric generators (DGs), aiming to optimize their efficiency and reduce harmful emissions (Ganesan et al., 2015).
Nutritional Energy Availability from Glycerides
Research on the energy availability from different glycerides, including stearic acid (18:0) in cocoa butter and other diglycerides (DGs), showed variations in available energy from these fats. This research is crucial for understanding nutritional energy sources and their impacts on growth and health (Treadwell et al., 2002).
Optimal Sizing and Location of Distributed Generation
A study on the optimal location and sizing of multiple distributed generation units for loss minimization in power systems presented a genetic algorithm approach. This research contributes to the efficient integration and utilization of DGs in modern power systems (Musa & Hashim, 2019).
Intercomparison of Water Vapor Isotope Analyzers
An intercomparison experiment with commercial analyzers for measuring water vapor isotopes, including 18O/16O, was conducted to assess their performance and calibration methods. Such studies are vital for advancing atmospheric and hydrological research (Wen et al., 2012).
Acyl Chain Unsaturation in Model Diacylglycerols
A study on the effects of acyl chain unsaturation in model diacylglycerols (DGs) showed that different conformations of DGs influence the packing arrangement in simulated monolayers. This research has implications for understanding lipid membrane structures and functions (Applegate & Glomset, 1991).
Propiedades
Nombre del producto |
DG(18:0/18:3(9Z,12Z,15Z)/0:0) |
|---|---|
Fórmula molecular |
C39H70O5 |
Peso molecular |
619 g/mol |
Nombre IUPAC |
[(2S)-3-hydroxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] octadecanoate |
InChI |
InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,12,14,18,20,37,40H,3-5,7,9-11,13,15-17,19,21-36H2,1-2H3/b8-6-,14-12-,20-18-/t37-/m0/s1 |
Clave InChI |
UBECYQFWKVVULW-RSUCNCGHSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1242503.png)
![[(1S,3S,6S,7S,8R,9S)-7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate](/img/structure/B1242506.png)

![[3-(Diethylamino)-2,2-dimethylpropyl] 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylate](/img/structure/B1242508.png)
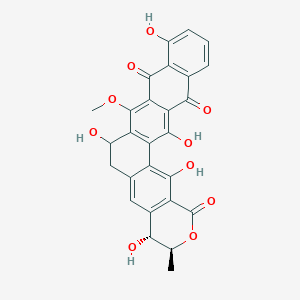
![(5R)-5-(aminomethyl)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-1,3-oxazolidin-2-one](/img/structure/B1242511.png)
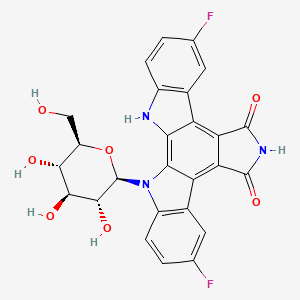
![Dimethyl 2,2'-(9,9',10,10'-tetrahydroxy-7,7'-dimethoxy-1,1'-dioxo-3,3',4,4'-tetrahydro-[6,6'-binaphtho[2,3-c]pyran]-3,3'-diyl)diacetate](/img/structure/B1242513.png)
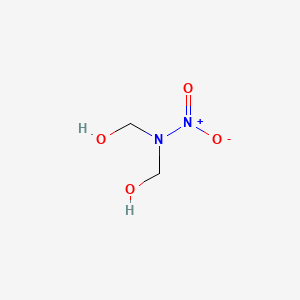

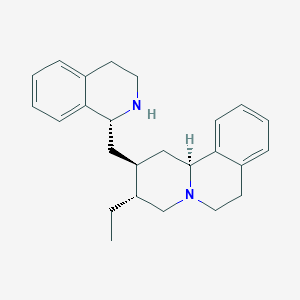
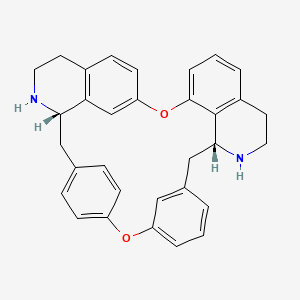
![N-[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]-1,3-benzoxazol-2-amine](/img/structure/B1242525.png)